(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both a thiophene and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 5-methoxythiophene-2-carbaldehyde with 1H-pyrazol-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: (5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (5-Methoxythiophen-2-yl)(1H-pyrazol-1-yl)methanol
- (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
- (5-Fluorothiophen-2-yl)(1H-pyrazol-4-yl)methanol
Uniqueness
(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both methoxy and pyrazolyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
(5-methoxythiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N2O2S/c1-13-8-3-2-7(14-8)9(12)6-4-10-11-5-6/h2-5,9,12H,1H3,(H,10,11) |
InChI Key |
AWLXFQUZHNJHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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